REACTION_CXSMILES
|
[NH2:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5].[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[CH2:11]([O:5][CH2:4][C:3]1[CH:6]=[CH:7][CH:8]=[C:9]([Cl:10])[C:2]=1[NH2:1])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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NC1=C(CO)C=CC=C1Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
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C(C1=CC=CC=C1)Br
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
The product was purified by Kugelrohr distillation
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Type
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CUSTOM
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Details
|
to yield an oil, b.p. 118°-125° C. (0.1 mm)
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OCC1=C(N)C(=CC=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |